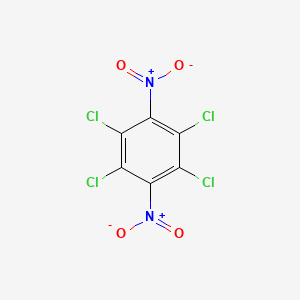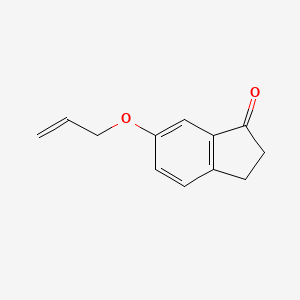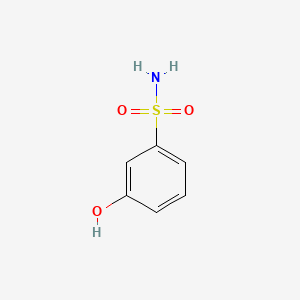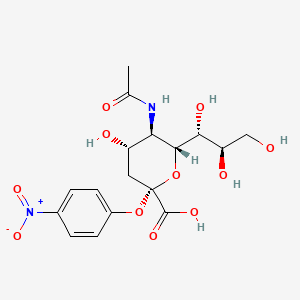
1-(4-氯苯基)丁烷-1,3-二酮
描述
1-(4-Chlorophenyl)butane-1,3-dione, also known as 1-chloro-4-phenylbut-3-en-2-one, is an organic compound belonging to the class of diketones. It is a colorless solid with a molecular formula of C10H8ClO2. 1-(4-Chlorophenyl)butane-1,3-dione has a wide range of applications in the pharmaceutical, agrochemical and specialty chemical industries.
科学研究应用
药物化学:治疗剂的合成
1-(4-氯苯基)丁烷-1,3-二酮作为合成各种治疗剂的前体。 其化学结构允许进行修饰,从而可以开发出具有潜在抗菌和抗真菌特性的新药 。研究人员利用其反应性的酮基来创建可能与生物靶标相互作用的衍生物。
材料科学:有机半导体开发
在材料科学中,该化合物因其在有机半导体开发中的用途而被探索 。其芳香结构和电子特性使其成为用于有机发光二极管 (OLED) 和其他需要电荷传输的电子器件的候选材料。
环境科学:污染物降解研究
1-(4-氯苯基)丁烷-1,3-二酮的反应性也正在环境科学中用于研究污染物的降解。 它可用于了解环境中氯化有机化合物的分解,这些化合物通常是持久性污染物 。
分析化学:色谱分析
该化合物在分析化学中得到应用,它可作为色谱分析中的标准品或参照物质,用于识别和定量各种样品中的类似化合物 。
药理学:药物代谢研究
在药理学中,1-(4-氯苯基)丁烷-1,3-二酮用于药物代谢研究,以研究氯化有机分子的代谢途径。 它有助于了解此类化合物如何在生物系统中被处理 。
生物化学:酶抑制研究
最后,在生物化学中,研究人员对该化合物作为酶抑制剂的潜力感兴趣。 通过研究其与酶的相互作用,科学家可以深入了解设计可以调节生物途径的新抑制剂 。
属性
IUPAC Name |
1-(4-chlorophenyl)butane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c1-7(12)6-10(13)8-2-4-9(11)5-3-8/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWDRSJRFMTIPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20285554 | |
| Record name | 1-(4-chlorophenyl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20285554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6302-55-2 | |
| Record name | 6302-55-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42232 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-chlorophenyl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20285554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-chlorophenyl)butane-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


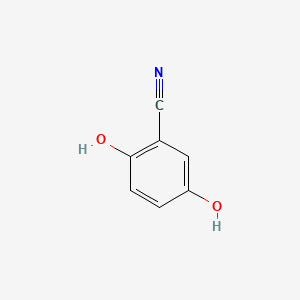
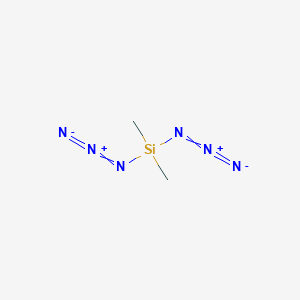

![Ethanone, 1-[4-(pentyloxy)phenyl]-](/img/structure/B1593914.png)
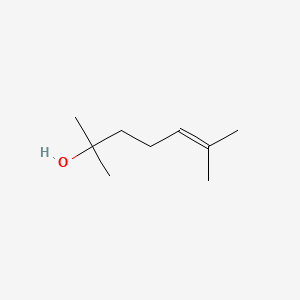
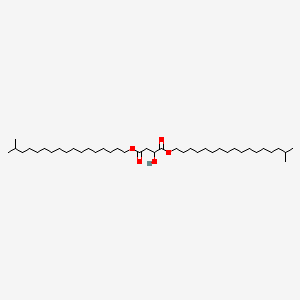


![Chromate(1-), [6-(amino-kappaN)-5-[[2-(hydroxy-kappaO)-4-nitrophenyl]azo-kappaN1]-1-naphthalenesulfonato(3-)]hydroxy-, sodium, (T-4)-](/img/structure/B1593922.png)
